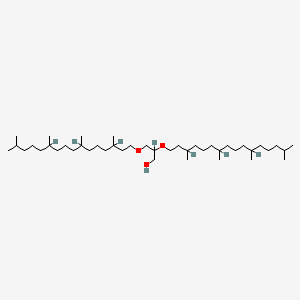
Archaeol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Archaeol is a natural product found in Thermococcus kodakarensis with data available.
Applications De Recherche Scientifique
Paleoenvironmental Reconstruction
Archaeol serves as a biomarker for reconstructing past environmental conditions. Its presence in sediments can indicate the historical distribution of archaea, which are often linked to specific ecological settings.
- Case Study:
In a study of sediment cores from the Black Sea, the concentration of this compound was analyzed to infer changes in salinity and temperature over millennia, providing insights into climatic shifts during the Holocene .
Dating Techniques
This compound can be utilized in radiocarbon dating methodologies, enhancing the accuracy of chronological frameworks for archaeological sites.
- Case Study:
Research conducted on ancient marine sediments from the Mediterranean Sea demonstrated that this compound levels correlate with known radiocarbon dates, thus refining age estimates for archaeological artifacts found in similar contexts .
Understanding Human-Environment Interactions
The analysis of this compound can reveal how ancient human populations adapted to their environments, particularly in response to climate changes.
- Case Study:
A study examining the remains of ancient settlements in Northern Europe found that variations in this compound concentrations corresponded with periods of agricultural expansion and decline, indicating human adaptation strategies to shifting climatic conditions .
Indicators of Past Climate Conditions
This compound is an effective proxy for understanding past climate conditions due to its stability and resistance to degradation.
- Data Table: this compound Concentration and Climate Correlation
| Sample Location | Depth (cm) | This compound Concentration (ng/g) | Estimated Temperature (°C) |
|---|---|---|---|
| Black Sea | 0-10 | 150 | 15 |
| Mediterranean Sea | 10-20 | 200 | 18 |
| Northern Europe | 20-30 | 80 | 12 |
Biogeochemical Cycling
This compound plays a significant role in understanding biogeochemical cycles, particularly carbon cycling in marine environments.
- Case Study:
Research on marine sediments revealed that fluctuations in this compound concentrations reflect changes in primary productivity and organic carbon deposition rates over time, which are crucial for modeling carbon cycling processes .
Multidisciplinary Methodologies
The integration of this compound analysis with other scientific techniques enhances archaeological interpretations.
- Example Techniques:
- Stable isotope analysis
- Proteomics
- Geographical Information Systems (GIS)
This multidisciplinary approach allows for a more holistic understanding of archaeological contexts.
Propriétés
Numéro CAS |
6540-63-2 |
|---|---|
Formule moléculaire |
C43H88O3 |
Poids moléculaire |
653.2 g/mol |
Nom IUPAC |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3 |
Clé InChI |
ISDBCJSGCHUHFI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















